Allyl pentyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enoxypentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8-9-7-4-2/h4H,2-3,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOPNDWHOHMZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177759 | |
| Record name | Allylpentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23186-70-1 | |
| Record name | Allylpentyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023186701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylpentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Allyl Pentyl Ether and Analogs
Principles of Green Chemistry in Allyl Ether Synthesisresearchgate.net
The principles of Green Chemistry are increasingly guiding the development of synthetic routes for allyl ethers, aiming to minimize environmental impact and maximize resource efficiency. Key aspects include waste prevention, atom economy, the use of less hazardous substances, energy efficiency, and the utilization of catalytic methods over stoichiometric ones acs.orgmlsu.ac.inpeptide.com.
Development and Utilization of Sustainable Catalysts for Etherificationresearchgate.net
Sustainable catalysis plays a pivotal role in green allyl ether synthesis. Researchers are exploring various catalytic systems to promote the etherification of alcohols with allyl sources.
Titanium Oxide-Supported Molybdenum Oxide Catalysts: A notable development is the use of titanium oxide-supported molybdenum oxide (TiO₂-MoO₃) as a heterogeneous catalyst for the dehydrative allylation of alcohols with allyl alcohol rsc.orgmdpi.com. This system offers a sustainable pathway, producing water as the sole by-product and achieving yields up to 91% under solvent-free conditions rsc.orgmdpi.com. The catalyst's reusability and the highly dispersed nature of MoO₃ on TiO₂ contribute to its efficiency rsc.org. The proposed mechanism involves the formation of σ-allyl species from allyl alcohol, followed by nucleophilic attack by another alcohol rsc.org.
Palladium-Based Catalysts: Palladium catalysts have also shown promise in allyl ether synthesis. For instance, magnetic silica-supported palladium catalysts have been employed for the synthesis of allyl aryl ethers in water, highlighting benefits such as catalyst recyclability and ease of separation . Palladium-catalyzed decarboxylative reactions of phenols with vinyl ethylene (B1197577) carbonate represent another approach, yielding allylic aryl ethers efficiently under mild conditions frontiersin.org.
Other Catalytic Systems: Research also explores other catalytic approaches, including those using zeolite-based catalysts for the synthesis of allyl phenyl ether, which offer advantages in selectivity and reduced material/energy consumption researchcommons.org. The development of halogen-free and high-yielding methods using allyl acetates or allyl carbonates as allylating agents is also an active area mdpi.com.
Optimization of Energy-Efficient Synthetic Pathways for Allyl Pentyl Etherresearchgate.net
Energy efficiency is a core tenet of Green Chemistry, encouraging synthetic methods to be conducted at ambient temperatures and pressures whenever possible acs.orgmlsu.ac.in. For allyl pentyl ether synthesis, this translates to exploring reaction conditions that minimize energy input.
Solvent-Free Conditions: The utilization of solvent-free reaction systems, as demonstrated by the TiO₂-MoO₃ catalyzed allylation, significantly reduces energy consumption associated with solvent handling, recovery, and disposal rsc.orgmdpi.com.
Heterogeneous Catalysis: Heterogeneous catalysts, like the supported metal oxides or silica-supported palladium, often allow for easier separation and recycling, which can indirectly contribute to energy efficiency by simplifying downstream processing compared to homogeneous catalysts that may require more complex separation techniques rsc.org.
Mild Reaction Conditions: Research into Pd-catalyzed decarboxylative etherification of phenols with vinyl ethylene carbonate highlights the development of processes that operate under mild conditions, reducing the need for high temperatures or pressures frontiersin.org.
Synthetic Routes to Functionalized this compound Derivativesacs.org
The synthesis of functionalized this compound derivatives involves introducing specific chemical groups onto the this compound structure or synthesizing related compounds with modified functionalities. This often involves leveraging the reactivity of the allyl group or modifying the pentyl chain.
Allylation Reactions: The core structure of this compound can be formed through Williamson ether synthesis, reacting allyl halides with pentanolates, or by reacting allyl alcohol with pentyl halides under basic conditions. Alternatively, the direct etherification of pentanol (B124592) with allyl alcohol using dehydrative catalysts is a more atom-economical approach rsc.orgmdpi.com.
Modification of the Allyl Group: The double bond in the allyl moiety is a site for further functionalization. For example, hydrosilylation reactions can be employed to introduce silyl (B83357) groups onto olefins, potentially leading to functionalized allyl ether derivatives researchgate.net. Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, are also versatile for forming C-O bonds and can be adapted for synthesizing various allyl ether derivatives frontiersin.orgorganic-chemistry.org.
Synthesis of Related Allyl Ethers: Research into allyl ethers often includes the synthesis of various analogs to study their properties or applications. For instance, methods for synthesizing allyl phenyl ethers, often involving Williamson ether synthesis followed by Claisen rearrangement, are well-established researchcommons.orgacs.org. Modular synthesis approaches have been developed for allyl vinyl ethers, enabling the enantioselective construction of functionalized quaternary stereocenters rsc.org.
Derivatization for Specific Applications: Functionalized allyl ethers can serve as intermediates in the synthesis of more complex molecules. For example, allyl alcohol derivatives can be converted into esters or silicon ethers, which then react with organometallic reagents to yield alkene organic compounds with specific double bond configurations google.com.
Data Tables
| Catalyst System | Reactants | Product Type | Yield Range | Key Features | Reference |
| TiO₂-MoO₃ | Allyl alcohol, various alcohols | Allyl ethers | Up to 91% | Heterogeneous, solvent-free, water as by-product, reusable | rsc.orgmdpi.com |
| Magnetic Silica-Supported Pd | Phenols, allyl acetates | Allyl aryl ethers | Good | Recyclable, water as solvent, easy separation | |
| PdCl₂(dppf) | Phenols, vinyl ethylene carbonate | Allylic aryl ethers | Good-Excellent | Mild conditions, complete regioselectivity, functional group tolerance | frontiersin.org |
| Zeolite-based catalysts | Allyl alcohol, phenol | Allyl phenyl ether | 80% | High selectivity, reduced material/energy resources | researchcommons.org |
| Ni-H precatalyst + Brønsted acid | O- and N-allyl functional groups | Deprotected products | N/A | Double-bond migration, acid-induced hydrolysis, functional group tolerance | organic-chemistry.org |
| Pd(0) + barbituric acid derivatives | Allyl ethers | Deprotected products | N/A | Room temperature, protic polar solvent, selective cleavage | organic-chemistry.org |
Reaction Mechanisms and Chemical Transformations of Allyl Pentyl Ether
Cleavage and Selective Deprotection Reactions of Allyl Ethers
Allyl ethers, including allyl pentyl ether, are frequently employed as protecting groups for alcohols due to their relative stability under various conditions and the availability of diverse deprotection strategies. These strategies exploit the unique reactivity of the allylic system.
Organometallic reagents offer potent methods for the selective cleavage of allyl ethers. tert-Butyllithium (B1211817), for instance, is known to induce the cleavage of allylic ethers via an SN2' process. This mechanism involves the nucleophilic attack of the organolithium reagent on the terminal carbon of the allyl group, leading to the formation of the deprotected alcohol and a terminal alkene, such as 4,4-dimethyl-1-pentene (B165720) when tert-butyllithium is used organic-chemistry.orgsci-hub.seorganic-chemistry.org. This reaction is typically performed at low temperatures to control the exotherm and maintain selectivity.
Palladium catalysts, often in combination with various nucleophilic scavengers, are also highly effective for allyl ether deprotection. Systems involving Pd(0) catalysts, such as Pd(PPh3)4, in conjunction with reagents like barbituric acid derivatives, NaBH4, or ZnCl2/PMHS, facilitate the mild and selective removal of allyl protecting groups organic-chemistry.orgthieme-connect.comgoogle.comjst.go.jpacs.orgacs.org. These methods are valuable for their compatibility with a wide range of functional groups. Nickel-based catalytic systems, such as Ni-H precatalysts or Ni(COD)2, have also been employed, often in conjunction with Brønsted acids or hydrosilanes, to achieve deallylation organic-chemistry.orgresearchgate.netresearchgate.netresearchgate.net. Samarium diiodide (SmI2) in the presence of water and isopropylamine (B41738) has also been reported for the selective cleavage of allyl ethers organic-chemistry.org.
Table 1: Organometallic and Metal-Catalyzed Deallylation Methods
| Reagent/Catalyst System | Substrate Type (General) | Typical Product | Key Observation/Selectivity | Citation(s) |
| tert-Butyllithium | Allyl ethers | Alcohols | SN2' mechanism, yields 4,4-dimethyl-1-pentene organic-chemistry.orgsci-hub.seorganic-chemistry.org | organic-chemistry.orgsci-hub.seorganic-chemistry.org |
| Pd(0) + Barbituric Acid Derivative | Allyl ethers/esters/amines | Deprotected compound | Mild conditions, facile isolation organic-chemistry.orgthieme-connect.com | organic-chemistry.orgthieme-connect.com |
| Pd(PPh3)4/NaBH4 | Aryl allyl ethers | Phenols | Reductive deallylation jst.go.jpresearchgate.net | jst.go.jpresearchgate.net |
| Ni-H precatalyst + Brønsted acid | O- and N-allyl groups | Deprotected compound | Isomerization followed by hydrolysis organic-chemistry.orgajol.info | organic-chemistry.orgajol.info |
| SmI2/H2O/i-PrNH2 | Unsubstituted allyl ethers | Alcohols | Good yields organic-chemistry.org | organic-chemistry.org |
| NiCl2·6H2O/NaBH4 in MeOH | Aryl allyl ethers | Phenols | Chemoselective, high yields, fast researchgate.net | researchgate.net |
| [Pd(η3-C3H5)(DPCB-OMe)]OTf | Allyl ethers | Alcohols | Mild conditions, air/water tolerant acs.org | acs.org |
Reductive and oxidative methods provide alternative pathways for the deprotection of allyl ethers. Reductive strategies often employ hydride sources. For instance, sodium borohydride (B1222165) (NaBH4) in solvents like dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) can be used for the deallylation of allyl esters, though care must be taken with excess reagent or prolonged reaction times, as it can also affect C-allyl groups sci-hub.seajol.info. Nickel hydride precatalysts in combination with Brønsted acids facilitate deallylation through a process involving double-bond migration followed by hydrolysis organic-chemistry.orgajol.info. Cobalt hydride catalysts, oxone, and silanes have also been utilized for O-deallylation ajol.info. Oxidative strategies can involve the hydroxylation of the allyl group followed by periodate (B1199274) scission of the resulting vicinal diol, offering a one-pot deprotection organic-chemistry.org. Oxoammonium salts can also mediate the oxidative cleavage of allyl ethers to aldehydes rsc.org.
Table 2: Reductive and Oxidative Deallylation Strategies
| Reagent System | Reaction Type | Substrate Type (General) | Key Observation/Product | Citation(s) |
| NaBH4/DMSO | Reductive | Allyl esters | Selective for ester; C-allyl affected with excess sci-hub.seajol.info | sci-hub.seajol.info |
| NaBH4/MeOH | Reductive | Allyl esters | Selective for ester; C-allyl affected with excess ajol.info | ajol.info |
| Oxoammonium salt | Oxidative | Allyl ethers | Aldehydes rsc.org | rsc.org |
| Hydroxylation/Periodate Scission | Oxidative | Allyl ethers | Deprotected compound organic-chemistry.org | organic-chemistry.org |
| NiCl2·6H2O/NaBH4 in MeOH | Reductive | Aryl allyl ethers | Chemoselective, high yields, fast researchgate.net | researchgate.net |
Trihaloboranes, particularly mixtures of trihaloboranes, are effective reagents for the cleavage of alkyl allyl ethers. These reagents can induce regioselective cleavage, yielding the corresponding alcohol and alkyl halide products organic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net. Studies suggest that allyl ethers, in particular, react via a novel pathway involving two ether-borane adducts, one acting as a bromide donor and the other as the substrate researchgate.net. This method offers improved regioselectivity and yield compared to using boron tribromide (BBr3) alone organic-chemistry.orgorganic-chemistry.org.
Examination of Reductive and Oxidative Strategies for Allyl Ether Deallylation
Investigation of Rearrangement and Isomerization Processes in Allyl Ether Systems
The allylic moiety in this compound is also susceptible to various rearrangement and isomerization reactions, often catalyzed by transition metals or Lewis acids, leading to altered structural motifs.
Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a sigma bond across a conjugated pi system. The Claisen rearrangement is a prominent example of a ajol.infoajol.info-sigmatropic shift, typically observed in allyl vinyl ethers and allyl aryl ethers nrochemistry.comorganic-chemistry.orglibretexts.orgjove.comredalyc.orglibretexts.orgwikipedia.orglibretexts.orgntu.edu.sg. This concerted reaction proceeds through a cyclic transition state, often chair-like, leading to the formation of new sigma and pi bonds. While the classic Claisen rearrangement is most extensively studied with allyl aryl ethers, yielding ortho-allylphenols, the underlying ajol.infoajol.info-sigmatropic mechanism is fundamental to the reactivity of allyl ethers. For this compound, analogous sigmatropic shifts could occur if the pentyl group were replaced by a vinyl group, leading to unsaturated carbonyl compounds. The presence of the allyl group in this compound suggests a potential for such rearrangements under specific thermal or catalytic conditions, although direct examples for alkyl allyl ethers are less commonly detailed than for aryl or vinyl counterparts. 2,3-Sigmatropic rearrangements involving carbanions of allyl ethers have also been documented wikipedia.org.
The isomerization of allyl ethers to more thermodynamically stable enol ethers is a significant transformation catalyzed by various systems. Gold catalysts have been shown to effectively catalyze the isomerization of allylic ethers, significantly lowering the activation energy required for the process sioc-journal.cn. Ruthenium complexes can catalyze the double-bond migration in alkyl allyl ethers to form 1-propenyl ethers through a hydride mechanism, with studies indicating successful catalyst recycling researchgate.net. Palladium catalysts, such as PdCl2(PhCN)2, can isomerize allyl phenyl ethers to phenyl prop-1-enyl ethers, often with a preference for the cis-isomer rsc.org. Base-catalyzed isomerization, mediated by reagents like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can also lead to stereospecific formation of enol ethers acs.org. Furthermore, cobalt complexes, such as the Co(II)(salen) complex, can effect Z-selective oxidative isomerization of allyl ethers to Z-enol ethers, while strong bases like lithium diisopropylamide (LDA) can promote the conversion of allylic ethers to (Z)-propenyl ethers with high stereoselectivity organic-chemistry.org.
Table 3: Catalytic Isomerization of Allyl Ethers
| Catalyst System | Substrate Type (General) | Product Type | Key Observation/Selectivity | Citation(s) |
| Au catalysts | Allylic ethers | Enol ethers | Lowers activation energy sioc-journal.cn | sioc-journal.cn |
| Ru complexes | Alkyl allyl ethers | 1-Propenyl ethers | Hydride mechanism, catalyst recycling researchgate.net | researchgate.net |
| PdCl2(PhCN)2 | Allyl phenyl ethers | Prop-1-enyl ethers | cis-isomer predominating rsc.org | rsc.org |
| Base (e.g., TBD) | Allylic ethers | Enol ethers | Stereospecific acs.org | acs.org |
| Co(II)(salen) complex | Allyl ethers | Z-enol ethers | Z-selective, oxidative organic-chemistry.org | organic-chemistry.org |
| Lithium Diisopropylamide (LDA) | Allylic ethers | (Z)-propenyl ethers | High stereoselectivity organic-chemistry.org | organic-chemistry.org |
Compound Name List
this compound
Allyl vinyl ether
Allyl aryl ether
1-propenyl ether
Enol ether
Allyl alcohol
Pentyl alcohol
Phenol
4,4-dimethyl-1-pentene
Allyl ester
Allyl amine
Allyloxycarbonyl group
Allyl salicylate (B1505791)
Allyl 2-allyloxybenzoate
O-allyl ether
N-allyl ether
Allyl phenyl ether
Prop-1-enyl ether
Ortho-allylphenol
O-deallylated compound
C-allyl group
Allyl methyl ether
this compound
Mechanistic Studies of Allylic Rearrangements, Including Sigmatropic Shifts (e.g., Claisen Rearrangement in related Allyl Aryl Ethers)
Oxidative Addition Reactions and C-O Bond Activation in Allyl Ether Substrates
The activation of the carbon-oxygen (C-O) bond in ethers, particularly in the presence of an allylic moiety, is a critical area in organometallic chemistry and synthetic transformations. This compound, with its characteristic allyl group (CH₂=CH-CH₂-) and ether linkage, presents opportunities for C-O bond activation and subsequent reactions, often facilitated by transition metal catalysts.
General Principles of C-O Bond Activation: The C-O bond in ethers is typically strong and relatively inert. However, the presence of the allylic system in this compound can significantly influence its reactivity. Allylic substrates are known to undergo more facile reactions with transition metals compared to saturated alkyl ethers due to the resonance stabilization of allylic intermediates and the potential for coordination of the double bond to the metal center libretexts.org. This stabilization can lower the activation energy for processes like oxidative addition.
Transition Metal Catalysis: Nickel and palladium complexes are frequently employed catalysts for activating C-O bonds in ethers and facilitating cross-coupling reactions researchgate.netuwindsor.cawhiterose.ac.uk. These metals, in their low oxidation states (e.g., Pd(0), Ni(0)), can undergo oxidative addition into the C-O bond of allyl ethers, a key step in many catalytic cycles libretexts.orguwindsor.caoup.com.
Nickel-Catalyzed Transformations: Nickel catalysis has demonstrated effectiveness in the activation of allyl ethers. For instance, the reaction of allyl phenyl ether with a nickel catalyst system (Ni(cod)₂ and PPh₃) results in oxidative addition across the phenyl-O bond, leading to the formation of a nickel complex containing an allyl ligand and a phenoxy group oup.com. In related studies, nickel catalysts have been used to promote the oxidative addition of allyl ethers to form π-allylnickel intermediates. These intermediates can then participate in C-C bond formation reactions, such as coupling with alkyl tosylates to yield alkenes. An example involves the reaction of allyl trimethylsilyl (B98337) ether with heptyl tosylate in the presence of a NiCl₂ catalyst and vinyl Grignard reagent, producing 1-decene (B1663960) in 78% yield uwindsor.ca. Furthermore, Wenkert's pioneering work showed that aryl and vinyl methyl ethers could serve as coupling partners in nickel-catalyzed Kumada–Tamao–Corriu reactions, underscoring the ability of nickel to activate the C-O bond in such substrates researchgate.net.
Palladium-Catalyzed Transformations: Palladium catalysts are also instrumental in the cleavage and activation of allyl ethers, often utilized in deprotection strategies or cross-coupling methodologies whiterose.ac.ukorganic-chemistry.org. The general catalytic cycle for palladium-catalyzed cross-coupling typically involves oxidative addition of an electrophile to a Pd(0) species, followed by transmetalation and reductive elimination whiterose.ac.uk. While direct oxidative addition into the C-O bond of simple alkyl ethers by palladium can be challenging, the allylic nature of this compound offers pathways for activation. Palladium catalysts can activate the double bond of allyl ethers, facilitating subsequent C-O bond cleavage, as seen in certain deprotection protocols organic-chemistry.org.
Other Activation Methods: Beyond transition metal catalysis, strong organolithium reagents like tert-butyllithium can induce the cleavage of allylic ethers. This reaction, likely proceeding via an SN2' mechanism, results in the formation of alcohols and alkenes, with 4,4-dimethyl-1-pentene being a noted coproduct when tert-butyllithium cleaves allylic ethers organic-chemistry.org.
Data Table 3.3: Selected Oxidative Addition and C-O Bond Activation Reactions of Allyl Ethers
| Reaction Type / Catalytic System | Substrate (Allyl Ether Type) | Key Transformation / Bond Activation | Catalyst / Reagent | Observed Outcome / Product Type | Citation |
| Ni-catalyzed Oxidative Addition | Allyl phenyl ether | PhO-C bond cleavage | Ni(cod)₂, PPh₃ | Ni(η³-C₃H₅)(OC₆H₅)(PPh₃) complex | oup.com |
| Ni-catalyzed Coupling | Allyl trimethylsilyl ether | C-O bond activation / C-C coupling | NiCl₂, CH₂=CH–MgCl, heptyl tosylate | 1-decene (78% yield) | uwindsor.ca |
| Ni-catalyzed Cross-coupling | Aryl/Vinyl methyl ethers | C-O bond activation | Ni catalysts | Coupling products | researchgate.net |
| Pd-catalyzed Deprotection | Allyl ethers | C-O bond cleavage | Pd(0) catalysts | Deprotected alcohols, amines, or acids | organic-chemistry.org |
| Organolithium Cleavage | Allylic ethers | C-O bond cleavage | tert-Butyllithium | Alcohols, 4,4-dimethyl-1-pentene | organic-chemistry.org |
Combustion Chemistry and Decomposition Pathways of Aliphatic Ethers Containing Allylic Moieties
The combustion of organic compounds involves intricate radical chain reactions at elevated temperatures, ultimately leading to the formation of stable products like carbon dioxide (CO₂), water (H₂O), and carbon monoxide (CO), along with various intermediate species. This compound, being an aliphatic ether with an unsaturated allylic group, exhibits specific decomposition behaviors influenced by both its ether linkage and the reactive allylic moiety.
Influence of the Allylic Moiety: The presence of the allylic group in this compound introduces distinct reactivity compared to saturated ethers. Allylic C-H bonds are generally weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting allylic radical masterorganicchemistry.com. This characteristic can promote preferential hydrogen atom abstraction from the allylic position during the initial stages of combustion. The double bond within the allyl group can also participate directly in addition reactions with radical species.
Decomposition Pathways: The combustion process of this compound can be broadly understood through several key stages:
Initiation: Combustion is typically initiated by the formation of free radicals, either through thermal bond homolysis or hydrogen atom abstraction. For this compound, the relatively weaker allylic C-H bonds are likely sites for initial radical formation.
β-Scission: A significant decomposition pathway for hydrocarbons and related compounds at high temperatures is β-scission, where a C-C bond adjacent to a radical center cleaves nrel.gov. In this compound, this process can occur within the pentyl chain or involve fragmentation of the allyl group. For example, a radical formed on the pentyl chain could undergo β-scission to yield smaller alkenes and alkyl radicals. Similarly, decomposition involving the allyl moiety could lead to species such as allene (B1206475) or propene. Studies on similar unsaturated hydrocarbons indicate that decomposition can commence around 800 K, producing fragments like ethylene (B1197577), propyne, and allyl radicals nrel.gov.
Formation of Intermediate Species: The fragmentation of the pentyl chain is expected to produce a range of smaller hydrocarbon species, including alkanes and alkenes (e.g., C₁-C₅ hydrocarbons), as well as oxygenated compounds such as aldehydes and ketones. The allyl group can contribute to the formation of unsaturated fragments like propene, allene, or potentially acrolein. At very high temperatures, extensive fragmentation can lead to smaller unsaturated molecules and atomic species.
Kinetic modeling plays a crucial role in understanding and predicting the combustion behavior of such molecules. While specific experimental data for this compound's combustion might be limited, models developed for related cyclic ethers and unsaturated hydrocarbons provide valuable insights into reaction kinetics and product distributions unizar.es.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within allyl pentyl ether. Both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information about the molecule's connectivity and electronic environment.
Detailed ¹H NMR Analysis of Allyl and Pentyl Proton Environments
¹H NMR spectroscopy reveals the different types of hydrogen atoms present in this compound based on their chemical environment, which dictates their resonance frequency (chemical shift) and their interactions with neighboring protons (spin-spin coupling).
The structure of this compound (CH₂=CH-CH₂-O-(CH₂)₄-CH₃) suggests the following proton environments:
Vinyl Protons: The two protons attached to the double bond (CH₂=CH-) are expected to resonate in the alkene region, typically between 5.0 and 6.5 ppm. The terminal vinyl protons (CH₂=) will likely appear as a doublet of doublets due to coupling with the adjacent CH proton and geminal coupling. The internal vinyl proton (CH=) will be a multiplet, influenced by coupling to both vinyl protons.
Allylic Protons: The methylene (B1212753) group (-CH₂-) directly attached to the ether oxygen and the allyl double bond is expected to resonate as a doublet in the range of 3.8 to 4.5 ppm, due to coupling with the adjacent vinyl proton.
Methylene Protons Adjacent to Oxygen: The methylene group (-CH₂-) directly bonded to the ether oxygen in the pentyl chain is significantly deshielded by the electronegative oxygen atom. These protons are expected to appear as a triplet in the range of 3.3 to 4.0 ppm, coupled to the adjacent methylene group.
Pentyl Chain Protons: The remaining methylene groups (-CH₂-CH₂-CH₂-) of the pentyl chain will resonate in the typical alkane region, generally between 1.2 and 1.7 ppm, appearing as multiplets due to coupling with neighboring protons. The terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet around 0.8 to 1.0 ppm.
Table 4.1.1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity (Typical) | Number of Protons |
| Vinyl CH₂= | 5.0 - 5.5 | Doublet of doublets | 2 |
| Vinyl =CH | 5.5 - 6.5 | Multiplet | 1 |
| Allylic -CH₂-O- | 3.8 - 4.5 | Doublet | 2 |
| Pentyl -O-CH₂- | 3.3 - 4.0 | Triplet | 2 |
| Pentyl -CH₂-CH₂- | 1.2 - 1.7 | Multiplets | 4 |
| Pentyl -CH₂-CH₃ | 1.2 - 1.7 | Multiplet | 2 |
| Pentyl -CH₃ | 0.8 - 1.0 | Triplet | 3 |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.
¹³C NMR Investigations of Carbon Skeletal Connectivity and Functionalization
¹³C NMR spectroscopy provides information about the carbon backbone of this compound, with each unique carbon atom typically yielding a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
Vinyl Carbons: The sp² hybridized carbons of the double bond (CH₂=CH-) are expected to resonate in the alkene region, typically between 110 and 145 ppm. The terminal CH₂ carbon will be at a lower field than the internal CH carbon.
Allylic Carbon: The sp³ hybridized carbon directly attached to the ether oxygen and the double bond (-CH₂-O-) will be deshielded by the oxygen and the alkene, appearing in the range of 60 to 80 ppm.
Carbon Adjacent to Oxygen: The methylene carbon (-CH₂-) directly bonded to the ether oxygen in the pentyl chain will also be significantly deshielded by the oxygen, resonating in the ether region, typically between 60 and 80 ppm.
Pentyl Chain Carbons: The remaining methylene carbons (-CH₂-) and the terminal methyl carbon (-CH₃) of the pentyl chain will resonate in the alkane region, generally between 10 and 40 ppm. The carbon closest to the oxygen will be the most deshielded among these, followed by subsequent carbons down the chain, with the terminal methyl carbon being the most shielded.
Table 4.1.2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (ppm) |
| Vinyl CH₂= | 110 - 125 |
| Vinyl =CH | 125 - 145 |
| Allylic -CH₂-O- | 60 - 80 |
| Pentyl -O-CH₂- | 60 - 80 |
| Pentyl -CH₂- | 20 - 40 |
| Pentyl -CH₃ | 10 - 20 |
Note: Specific chemical shifts are influenced by the exact molecular structure and experimental conditions.
Vibrational Spectroscopy: Infrared (IR) Analysis of Ether Linkages and Alkene Functionality
Infrared (IR) spectroscopy is used to identify functional groups by detecting the absorption of specific frequencies of infrared light, which correspond to the vibrational modes of molecular bonds. This compound exhibits characteristic absorptions for its alkene and ether functionalities.
C=C Stretch: The carbon-carbon double bond in the allyl group typically shows a stretching vibration in the region of 1640–1680 cm⁻¹. This band can sometimes be weak, especially in symmetrical alkenes, but is generally observable.
=C-H Stretch: The stretching vibrations of the vinylic C-H bonds (attached to the sp² carbons) appear at higher wavenumbers, usually between 3020 and 3100 cm⁻¹.
C-O-C Stretch (Ether): The ether linkage (C-O-C) is characterized by strong absorption bands due to C-O stretching. For aliphatic ethers like this compound, an asymmetric C-O-C stretch is typically observed as a very strong band between 1050 and 1150 cm⁻¹ spectroscopyonline.com. A weaker symmetric stretch may also be present around 890-820 cm⁻¹.
C-H Stretch (Alkane): The saturated C-H bonds in the pentyl chain exhibit strong stretching absorptions in the region of 2850–2960 cm⁻¹ libretexts.org.
Table 4.2: Characteristic IR Absorption Bands for this compound
| Functional Group/Bond | Absorption Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkene C=C | Stretch | 1640 – 1680 | Medium |
| Alkene =C-H | Stretch | 3020 – 3100 | Medium |
| Ether C-O-C | Asymmetric Stretch | 1050 – 1150 | Strong |
| Alkane C-H | Stretch | 2850 – 2960 | Strong |
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for identification and structural confirmation. For this compound (molecular formula C₈H₁₆O, molecular weight 128.21 g/mol ), the molecular ion (M⁺) is expected at m/z 128.
Common fragmentation pathways for ethers and alkenes are observed:
Molecular Ion (M⁺): The peak corresponding to the intact molecule, m/z 128.
Allyl Cation: Cleavage adjacent to the double bond (allylic cleavage) is a favored fragmentation pathway, leading to the formation of a resonance-stabilized allyl cation (CH₂=CH-CH₂⁺) with an m/z of 41 msu.eduslideshare.netlibretexts.org.
Pentyl Cation: Cleavage of the C-O bond can also lead to the formation of a pentyl cation (C₅H₁₁⁺) with an m/z of 71 msu.edulibretexts.org.
Other Fragments: Fragmentation of the pentyl chain can yield various alkyl and alkenyl cations, such as propyl (m/z 43), butyl (m/z 57), and pentyl (m/z 71) fragments, often accompanied by the loss of a radical. Fragments related to the loss of the allyl group (m/z 41) or the pentyl group (m/z 73) from the molecular ion are also anticipated.
Table 4.3: Key Mass Spectrometry Fragments for this compound
| Fragment Description | Formula/Structure (Partial) | m/z | Notes |
| Molecular Ion (M⁺) | C₈H₁₆O⁺ | 128 | Intact molecule |
| Allyl Cation | C₃H₅⁺ | 41 | From allylic cleavage msu.eduslideshare.netlibretexts.org |
| Pentyl Cation | C₅H₁₁⁺ | 71 | From C-O bond cleavage msu.edulibretexts.org |
| Propyl Cation | C₃H₇⁺ | 43 | From pentyl chain fragmentation msu.edulibretexts.org |
| Butyl Cation | C₄H₉⁺ | 57 | From pentyl chain fragmentation msu.edulibretexts.org |
| Loss of Allyl group radical | C₅H₁₁O⁺ | 85 | M⁺ - C₃H₅ |
| Loss of Pentyl group radical | C₃H₅O⁺ | 57 | M⁺ - C₅H₁₁ |
Chromatographic Methods for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are essential for separating, identifying, and quantifying components in a sample, thereby assessing the purity of this compound or analyzing it within complex mixtures.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Separation and Identification
Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile organic compounds like this compound. It separates compounds based on their differential partitioning between a stationary phase (in a column) and a mobile phase (an inert carrier gas, typically helium or nitrogen). Different compounds elute from the column at different times, characterized by their retention times.
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of MS. As compounds elute from the GC column, they are immediately ionized and analyzed by the mass spectrometer. This allows for the identification of each separated component by comparing its mass spectrum to spectral libraries (e.g., NIST databases) or by analyzing its fragmentation pattern. GC-MS is particularly useful for confirming the identity of this compound and detecting any impurities present in a sample. Retention times are highly dependent on the GC column type (e.g., DB-624, DB-1) and the temperature program used scribd.comaxialscientific.comchem-agilent.comchem-agilent.comglsciences.com.
Compound List:
this compound
Theoretical and Computational Chemistry Investigations of Allyl Pentyl Ether
Conformational Analysis and Energy Landscape Mapping
Understanding the various stable three-dimensional arrangements (conformations) of allyl pentyl ether and their relative stabilities is crucial for predicting its physical and chemical properties. Computational methods are extensively used to map these energy landscapes.
Application of Rotational and Microwave Spectroscopy for Experimental Conformer Identification
Rotational spectroscopy, particularly microwave spectroscopy, offers a powerful experimental tool for identifying and characterizing different conformers of molecules in the gas phase. Each conformer possesses a unique set of rotational constants, which are directly measured from the high-resolution rotational spectrum. By comparing experimental rotational constants with those predicted by computational methods like DFT, researchers can experimentally confirm the presence and relative abundance of specific conformers of this compound. Studies on related molecules, such as diallyl ether and allyl ethyl ether, have successfully used rotational spectroscopy to identify multiple low-energy conformers, often correlating well with DFT predictions aip.orgnih.govifpan.edu.pl. These experimental data serve as a benchmark for validating the accuracy of theoretical models used in conformational analysis.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling plays a pivotal role in dissecting the intricate steps and energy requirements of chemical reactions involving this compound.
Characterization of Transition States and Determination of Activation Energies
To understand how reactions proceed, computational methods are used to locate and characterize transition states, which represent the highest energy point along a reaction pathway. For this compound, this involves modeling potential reactions such as isomerizations or cleavage reactions. DFT calculations can determine the geometries of these transition states and, crucially, their associated activation energies. The activation energy is a key parameter dictating the rate of a reaction; lower activation energies correspond to faster reactions. For instance, studies on allylic ether isomerization have shown that computational methods can accurately predict activation barriers, revealing the influence of catalysts or specific structural features on reaction feasibility sioc-journal.cn. Similarly, research on ether dissociation mechanisms provides insights into the energy barriers for bond cleavage ekb.eg.
Simulation of Solvent Effects on Reaction Kinetics and Mechanisms
Solvent molecules can significantly influence reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and products. Computational methods, such as the Polarizable Continuum Model (PCM) or explicit solvent simulations, are employed to quantify these effects. For this compound, simulating reactions in various solvent environments can reveal how polarity or hydrogen bonding capabilities of the solvent alter activation energies and reaction mechanisms. For example, studies on the Claisen rearrangement of allyl ethers have demonstrated that water can significantly accelerate these reactions by stabilizing the transition state through hydrogen bonding nih.govpsu.edursc.org. The PCM model is a common approach to simulate solvent effects, treating the solvent as a continuous dielectric medium uni-muenchen.deuregina.ca.
Application of Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a framework for predicting chemical reactivity. The energy gap between the HOMO and LUMO (Egap) is an indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. For this compound, FMO analysis can identify the most electron-rich (HOMO) and electron-deficient (LUMO) regions of the molecule. This information helps predict where electrophilic or nucleophilic attacks are most likely to occur. For instance, the electron-rich pi system of the allyl group and the lone pairs on the ether oxygen are expected to be important in FMO considerations. Studies on other molecules show that the HOMO-LUMO gap can correlate with chemical reactivity and stability researchgate.netresearchgate.netscientific.net.
Advanced Research Applications and Chemical Role of Allyl Pentyl Ether
Allyl Pentyl Ether as a Synthon and Intermediate in Complex Organic Synthesis
Allyl ethers, in general, serve as valuable synthons and intermediates in complex organic synthesis due to the reactivity of both their ether linkage and the carbon-carbon double bond in the allyl group. The allyl moiety can participate in a variety of transformations, including addition reactions, rearrangements, and functionalization reactions.
Building Block for Complex Molecules: Allyl ethers can be employed as building blocks for synthesizing more intricate organic structures. For instance, allyl phenyl ether, a related compound, is noted for its use as a building block in organic synthesis wikipedia.org. The allyl group can be selectively modified or reacted while preserving the ether linkage, or vice versa, offering synthetic flexibility.
Synthetic Intermediate: Compounds like Allyl Glycidyl (B131873) Ether (AGE) are recognized as pharmaceutical intermediates, with potential applications in the synthesis of therapeutic agents such as β-blockers nih.gov. Similarly, Allyl o-tolyl ether finds use as an intermediate in the synthesis of pharmaceuticals and agrochemicals sinocurechem.com. The ether linkage and the allyl group provide reactive sites for further chemical modifications, enabling the construction of diverse molecular scaffolds.
Reaction Versatility: The allyl group is known to participate in reactions such as the Claisen rearrangement, where allyl vinyl ethers transform into γ,δ-unsaturated carbonyl compounds acs.org. Furthermore, C-H functionalization reactions can be performed on allyl silyl (B83357) ethers, demonstrating the potential for selective modification of the allyl chain osaka-soda.co.jp. The Williamson ether synthesis remains a foundational method for preparing allyl ethers, involving the reaction of an alkoxide with an allyl halide google.com.
Role of Allyl Ether Functionality in Polymer Chemistry and Resin Development
The allyl ether functionality is highly valued in polymer chemistry and resin development due to its ability to participate in polymerization and cross-linking reactions, thereby enhancing material properties.
Monomers and Cross-linking Agents: Allyl ethers can act as monomers for polymer synthesis or as cross-linking agents in existing polymer systems. Allyl glycidyl ether (AGE) is used as a monomer in various polymer preparations and finds application in adhesives and sealants wikipedia.orgnagaseamerica.com. Its bifunctional nature (epoxide and alkene) allows for selective reactions, enabling the creation of polymers with pendant allyl groups that can be further modified or cross-linked wikipedia.orgnih.gov.
Enhanced Polymer Properties: The incorporation of allyl ether functionalities can significantly influence polymer properties. For example, allyl ether-modified epoxy resins exhibit improved flame retardancy and moisture resistance, making them crucial for printed circuit boards pmarketresearch.com. Tri-functional allyl ether monomers, such as Pentaerythritol triallyl ether (APE), are employed to enhance cross-linking efficiency in polymers like Super Absorbent Polymers (SAP) and UV-curable resins, leading to improved mechanical strength and rapid curing sinocurechem.com. The presence of allyl ether groups in polymer backbones can also modify ion transport and affect thermal properties wikipedia.org.
Polymerization Mechanisms: The polymerization of allyl ethers can be complex. While free-radical addition (FRA) is a common mechanism for many monomers, allyl ethers, due to the electron-rich double bond, may undergo alternative pathways like radical-mediated cyclization (RMC) nih.govresearchgate.netfrontiersin.org. Cationic polymerization can also occur via a tandem isomerization and polymerization process tandfonline.com. The thiol-ene click reaction is a widely utilized method for post-functionalization of allyl-containing polymers nih.govresearchgate.net.
Design and Application of Allyl-Functionalized Cyclic Ethers and Related Systems
Allyl-functionalized cyclic ethers and related systems are explored for their unique properties, particularly in ion binding and catalytic applications.
Exploration of Ionophoric Properties and Cation Binding Affinity
Allyl functionalization can be incorporated into cyclic ether structures to create novel ionophores with specific cation binding affinities.
Silacrown Ethers: Allyl-functionalized silacrown ethers have been synthesized and studied for their ionophoric properties. These compounds can act as ion-selective electrodes and potentiometric sensors for alkali ions koreascience.krresearchgate.net. The presence of ether oxygen atoms within the cyclic structure allows for coordination with metal cations, a characteristic fundamental to ionophore design.
Crown Ether Analogs: Crown ethers, in general, are well-known for their ability to selectively bind metal cations due to the arrangement of ether oxygen atoms within their macrocyclic cavities unt.eduscience.gov. The incorporation of allyl groups into such structures can potentially tune their solubility, flexibility, and binding characteristics, offering avenues for designing new host molecules.
Enhancements in Phase Transfer Catalysis through Structural Modification
Phase Transfer Catalysis (PTC) is a green chemistry technique that facilitates reactions between immiscible phases, often enhancing reaction rates, yields, and selectivity. Allyl ether functionalities can play a role in the design of effective phase transfer catalysts.
PTC Mechanisms and Catalysts: PTC typically involves catalysts like quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, polyethylene (B3416737) glycols (PEGs), and crown ethers, which shuttle reactive species between phases fzgxjckxxb.combiomedres.us. The effectiveness of a PTC can be influenced by its structure, including the lipophilicity and the nature of the functional groups fzgxjckxxb.combiomedres.usphasetransfercatalysis.com.
Allyl Ethers in PTC: Allyl ethers can be synthesized using PTC, for instance, via the Williamson ether synthesis, where PTC improves efficiency and selectivity phasetransfercatalysis.com. Allyl-functionalized silacrown ethers can themselves act as phase transfer catalysts koreascience.krresearchgate.net. Structural modifications to PTCs, such as varying the alkyl chain length of quaternary ammonium salts, can optimize catalytic activity scispace.com. The use of PTC in the synthesis of allyloxyalcohols highlights its role in producing valuable chemicals with high selectivity researchgate.net.
Investigations in Fuel Chemistry and Combustion Research for Aliphatic Ethers
Aliphatic ethers have been investigated for their potential as fuel additives and alternative fuels due to their favorable combustion properties.
Fuel Additives and Octane (B31449) Boosters: Ethers such as Methyl tert-butyl ether (MTBE), Ethyl tert-butyl ether (ETBE), Tert-amyl methyl ether (TAME), and Tert-amyl ethyl ether (TAEE) are known for their high octane numbers, making them effective octane boosters in gasoline iea-amf.org. They offer predictable blending properties with gasoline due to their low vapor pressures and lack of azeotropic behavior with gasoline components iea-amf.org.
Combustion Properties and Emissions: Ethers generally possess high cetane numbers, which can improve combustion efficiency in diesel engines. They are often less dense and viscous than biofuels, potentially enhancing injection quality mdpi.com. While ethers can reduce carbon monoxide (CO) and hydrocarbon (HC) emissions, they may sometimes lead to increased nitrogen oxide (NOx) emissions compared to non-oxygenated fuels iea-amf.org. Oxymethylene ethers (OMEs), a class of ethers, are studied for diesel applications, with longer alkyl chains improving properties like oxidative stability and reducing soot formation osti.gov.
Compound List:
this compound
Allyl Glycidyl Ether (AGE)
Allyl o-tolyl ether
Pentaerythritol triallyl ether (APE)
Silacrown ethers
Crown ethers
Polyethylene glycol (PEG)
Methyl tert-butyl ether (MTBE)
Ethyl tert-butyl ether (ETBE)
Tert-amyl ethyl ether (TAEE)
Tert-amyl methyl ether (TAME)
Dimethyl ether (DME)
Diethyl ether (DEE)
Di-n-butyl ether (DNBE)
Oxymethylene ethers (OMEs)
Vinyl allyl ether
Allyl alcohol
Epichlorohydrin
Allyl chloride
Propargyl ethers
Crotyl ethers
Vinyl acetals
Allyl alkyl sulfides
Allyl amides
Allyl imides
Urethane-containing allyl ethers
Allyl ethers containing hydroxyl groups
Allyl phenyl ether
Diallyloxy benzene (B151609)
Hydroquinone
2-chloroethyl vinyl ether
Allyl ethyl ether
Acetaldehyde
Glycerol
Poly(ethylene glycol) diacrylate (PEGDA)
Diallyl Dimethyl Ammonium Chloride (DADMAC)
Conclusions and Future Research Trajectories
Synthesis of Current Understanding of Allyl Pentyl Ether Chemistry
This compound (CAS No. 23186-70-1) is an organic compound characterized by an allyl group (CH₂=CH-CH₂-) linked via an oxygen atom to a pentyl group (CH₃(CH₂)₄-). Its molecular formula is C₈H₁₆O, and it has a molecular weight of approximately 128.21 g/mol nih.gov. Key physical properties include a boiling point of 144.4 °C at 760 mmHg and a density of 0.791 g/cm³ lookchem.com. The compound is also characterized by a vapor pressure of 6.41 mmHg at 25°C and a LogP value of 2.37920, indicating moderate lipophilicity lookchem.com.
The synthesis of this compound, like many other ethers, can be achieved through established methods such as the Williamson ether synthesis. This typically involves the reaction of a pentoxide (derived from pentanol) with an allyl halide, such as allyl bromide, or vice versa, the reaction of an alkoxide derived from allyl alcohol with a pentyl halide noaa.govrsc.orgias.ac.in. For instance, a general approach for synthesizing allyl ethers involves reacting an alcohol with an allyl halide in the presence of a base ias.ac.in. While specific optimized conditions for this compound are not detailed in the provided search results, the general methodology suggests that pentan-1-ol could react with 3-chloroprop-1-ene (allyl chloride) under basic conditions to yield this compound with a reported yield of 96.0% in one cited synthetic route lookchem.com.
The chemistry of this compound is influenced by the presence of the allyl group, which contains a reactive double bond. This functionality can participate in various reactions, including addition reactions, polymerization, and rearrangements. Notably, allyl aryl ethers, such as allyl phenyl ether, are known to undergo the Claisen rearrangement under acidic conditions, converting them to ortho-allylphenols wikipedia.orgscience.gov. It is plausible that this compound could undergo similar rearrangements or participate in reactions characteristic of terminal alkenes, such as epoxidation or dihydroxylation, although specific studies on these reactions for this compound are limited. The ether linkage itself is generally stable but can be cleaved under harsh conditions, such as with strong acids or reducing agents noaa.gov.
Data Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| CAS Number | 23186-70-1 | - | lookchem.com |
| Molecular Formula | C₈H₁₆O | - | nih.gov |
| Molecular Weight | 128.21204 | g/mol | |
| Boiling Point | 144.4 | °C | lookchem.com |
| Density | 0.791 | g/cm³ | lookchem.com |
| Vapor Pressure | 6.41 | mmHg at 25°C | lookchem.com |
| LogP (Octanol/Water) | 2.37920 | - | lookchem.comchemeo.com |
| Purity | 95% / 98% / 99% | % | lookchem.com |
| Flash Point | 27.1 | °C | lookchem.com |
Identification of Emerging Research Avenues and Persistent Challenges
While this compound itself may not be a primary focus of extensive research, the broader class of allyl ethers presents several avenues for investigation. Emerging research in ether chemistry often focuses on developing greener and more efficient synthetic methodologies, exploring novel catalytic systems, and understanding the reactivity of the allyl moiety in complex molecules.
One significant research area is the development of highly selective and atom-economical synthesis routes. The Williamson ether synthesis, while classic, can sometimes lead to by-products and requires stoichiometric amounts of base and halide. Research into catalytic etherification methods, potentially using transition metals or organocatalysts, could offer more sustainable alternatives noaa.govrsc.org. For allyl ethers specifically, palladium-catalyzed reactions, such as the redox-relay Heck reaction, have been explored for the synthesis of enantiomerically enriched alkyl allyl ethers, indicating a potential for developing chiral this compound derivatives if enantioselective synthesis is desired nih.gov.
A persistent challenge in working with allyl ethers, and ethers in general, is their propensity to form explosive peroxides upon prolonged exposure to air or oxygen, particularly if stored improperly noaa.gov. This necessitates careful handling and storage protocols, especially for research involving bulk quantities or long-term studies. Another challenge might be the precise control of reactivity at the allyl double bond, distinguishing it from reactions at the ether linkage or the pentyl chain, which requires careful selection of reagents and conditions.
Furthermore, understanding the potential for this compound to participate in polymerization reactions, either as a monomer or a comonomer, could be an emerging area. Allyl functional groups are known to be involved in crosslinking and polymer formation google.com. Investigating its copolymerization behavior with other vinyl monomers or its use in the synthesis of functional polymers could reveal new material properties.
Prospective for Novel Chemical Discoveries and Methodological Advancements
The future prospects for this compound and related allyl ethers lie in leveraging their bifunctional nature – the ether linkage and the reactive allyl group – for novel applications and synthetic strategies.
Methodological advancements could focus on developing more controlled and selective methods for functionalizing the allyl group without affecting the ether linkage, or vice versa. For instance, regioselective functionalization of the double bond, such as hydroboration-oxidation to form alcohols, or epoxidation, could lead to new derivatives with altered properties. The development of milder deprotection strategies for allyl ethers, as seen in research on allyl protecting groups, could also be relevant if this compound is used as a synthetic intermediate organic-chemistry.org.
Novel chemical discoveries might arise from exploring the unique properties that the combination of a pentyl chain and an allyl ether moiety imparts. While specific applications for this compound are not widely reported, related compounds like allyl phenyl ether find use as intermediates in pharmaceuticals and OLEDs chemicalbook.com. It is conceivable that this compound could serve as a building block in the synthesis of specialized surfactants, lubricants, or as a component in flavor and fragrance compositions, given the general use of allyl esters and ethers in these industries industrialchemicals.gov.au.
The potential for developing asymmetric syntheses of chiral this compound derivatives could open doors to applications in stereoselective synthesis or as chiral auxiliaries. Furthermore, exploring its use in materials science, perhaps in the development of cross-linking agents or monomers for specialty polymers, represents another promising avenue. The general reactivity of ethers, including their ability to act as Lewis bases and form complexes, also suggests potential roles in coordination chemistry or catalysis, though this would require specific investigation.
Compound List
Q & A
Q. What are the established synthetic methods for allyl phenyl ether, and how can reaction conditions be optimized for yield and purity?
Allyl phenyl ether is typically synthesized via the Williamson ether reaction. For example, heating allyl bromide (CH₂=CH–CH₂–Br) with sodium phenoxide (C₆H₅ONa) in a polar aprotic solvent (e.g., DMF) at 80–100°C yields the product. Stoichiometric ratios (1:1.2 allyl bromide to phenoxide) and inert atmospheres minimize side reactions like hydrolysis. Post-reaction purification via distillation or chromatography ensures purity >95% .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of allyl phenyl ether?
- ¹H NMR : Allyl protons appear as a multiplet at δ 5.8–6.0, the methylene group adjacent to oxygen at δ 4.5, and aromatic protons at δ 6.8–7.4.
- IR : The ether C–O–C stretch is observed at ~1200 cm⁻¹.
- GC-MS : Molecular ion peak at m/z 134 (C₉H₁₀O⁺) confirms molecular weight. Cross-referencing with spectral databases ensures structural validation .
Advanced Research Questions
Q. What computational approaches model the thermodynamic and kinetic behavior of allyl phenyl ether in Pd(0)-catalyzed reactions?
Density functional theory (DFT) simulations reveal that allyl phenyl ether forms a van der Waals complex (Pd-2a) with Pd(0)(TFP)₂, which is enthalpically stabilized by 37.0 kJ mol⁻¹ but entropically disfavored. Under experimental conditions (low concentration), the resting state is the separated reactants (Pd-1 + allyl phenyl ether), not the vdW complex. Free energy barriers for π-complex formation guide catalyst design .
Q. How do Rh(I) catalysts enable selective cleavage of allyl phenyl ether, and what mechanistic insights optimize this process?
RhCl(PPh₃)₃ catalyzes cleavage via oxidative addition to form Rh–allyl intermediates, followed by β-hydride elimination. Refluxing in 10% aqueous ethanol with diazabicyclooctane (DABCO) achieves >90% alcohol yield. Kinetic studies show complete cleavage in 3 hours, with regioselectivity confirmed by deuterium labeling .
Q. How do solvent systems and substituents influence the Claisen rearrangement of allyl phenyl ether derivatives?
Electron-donating aryl groups (e.g., –OCH₃) stabilize oxonium intermediates, accelerating rearrangement. "On-water" conditions enhance rates 10-fold via hydrophobic packing and hydrogen bonding. Computational studies (MD simulations) show water organizes transition states, reducing activation entropy .
Q. How are copolymerization reactivity ratios (r₁, r₂) determined for allyl ethers and maleic anhydride, and what do they imply?
Using the Fineman-Ross (F-R) and Kelen-Tüdős (K-T) methods with low-conversion data (≤15%), reactivity ratios for allyl polyethylene glycol ether (r₁=0.33) and maleic anhydride (r₂=0.05) indicate alternating copolymerization. This arises from preferential cross-propagation over homo-propagation, critical for designing functional polymers .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1). Adjust stoichiometry if unreacted phenoxide is detected.
- Catalytic Cleavage : Use RhCl(PPh₃)₃ at 0.1–0.2 equivalents to minimize metal contamination in products.
- Computational Workflows : Employ Gaussian 16 for DFT calculations with the B3LYP/6-31G(d) basis set. Include solvent effects via the SMD model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
